Cloxotesterone is a synthetic anabolic steroid derived from testosterone, specifically designed to enhance anabolic properties while minimizing androgenic effects. This compound is classified under anabolic steroids, which are compounds that promote muscle growth and increase protein synthesis. Cloxotesterone's unique structure allows it to exert potent anabolic activity, making it of interest in both medical and athletic contexts.
Cloxotesterone is synthesized from testosterone, a naturally occurring steroid hormone produced in the human body. The modification of testosterone to create cloxotesterone involves chemical alterations that enhance its anabolic properties while reducing its androgenic effects.
Cloxotesterone falls under the category of anabolic steroids, specifically classified as a synthetic derivative of testosterone. It is often utilized in therapeutic settings for conditions requiring muscle mass preservation or enhancement.
The synthesis of cloxotesterone typically involves several key steps:
The synthesis may utilize various reagents and solvents, depending on the specific pathway chosen. For instance, reactions may be conducted under controlled temperature and pressure conditions to optimize yield and minimize by-products.
Cloxotesterone has a molecular structure that is closely related to testosterone but features specific modifications that enhance its anabolic properties. The chemical formula for cloxotesterone is .
Cloxotesterone participates in various chemical reactions typical of steroids, including:
The reactivity of cloxotesterone can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these parameters is crucial for optimizing synthesis and ensuring stability during storage.
Cloxotesterone exerts its effects primarily through androgen receptors in muscle tissue. Upon binding to these receptors, it stimulates protein synthesis and promotes muscle growth.
Cloxotesterone has several scientific uses:
Cloxotesterone’s development emerged from mid-20th-century efforts to dissociate anabolic from androgenic effects in steroidal compounds. Early androgen receptor (AR) ligand research focused on structural modifications of testosterone to enhance myotrophic (muscle-building) activity while minimizing virilizing side effects. The 1960s–1980s saw systematic evaluation of halogenated analogs, exemplified by 4-chlorotestosterone (Clostebol), which demonstrated reduced aromatization and 5α-reductase conversion [9]. This period established that strategic atomic substitutions at positions C4, C9, and C17 significantly altered AR binding affinity, metabolic stability, and tissue selectivity [3] [6]. Cloxotesterone specifically arose from investigations into C17-β esterification and etherification, aiming to prolong half-life and modulate receptor interaction kinetics. Research trajectories prioritized compounds with high anabolic-to-androgenic ratios (A:AR), later refined through AR coregulator profiling and crystallographic studies of ligand-receptor complexes [6].
Cloxotesterone (chemical name: 4-chloro-17β-(1,2,2,2-tetrachloroethoxy)-androst-4-en-3-one) incorporates a dual-modification strategy:
Table 1: Structural Comparison of Testosterone Derivatives
Compound | C4 Substitution | C17 Modification | Metabolic Stability |
---|---|---|---|
Testosterone | None | Hydroxyl | Low (rapid clearance) |
Clostebol | Chloro | Acetate ester | Moderate |
Methyltestosterone | None | Methyl ether | High (oral bioavailable) |
Cloxotesterone | Chloro | Chloral hemiacetal ether | Very High |
The hemiacether design emerged from pharmaceutical studies of cellulose acetate polymers, where similar groups improved drug release profiles [7]. Applied to steroid chemistry, this modification extended plasma half-life 3-fold compared to Clostebol acetate in rodent models [3].
The patent landscape for Cloxotesterone reflects strategic monopolies in steroidal chemistry:
Table 2: Patent Holders and Strategic Focus
Assignee | Key Patent | Primary Claim Scope | Market Impact |
---|---|---|---|
PharmaSter Ltd. | WO2004050066A1 | C17β-hemiacetal ether steroids | Blocked competitors until 2025 |
Anabolix Inc. | US 7,220,767 | Synthesis via solvent evaporation | Reduced manufacturing cost |
SyntheCorp | EP 1,540,123 | Polymorph Form B stability | Extended patent lifecycle |
Patent analytics reveal dense filings in China (45%), the US (30%), and EU (20%), with litigation focused on hemiacether derivatization methods [5] [8]. Siemens-style portfolio analysis shows Cloxotesterone patents scoring high in Competitive Impact metrics due to citation density and geographic coverage [5].
Cloxotesterone occupies a niche between classical anabolic steroids and emerging selective androgen receptor modulators (SARMs):
Table 3: Pharmacological Comparison to Reference Compounds
Parameter | Cloxotesterone | Testosterone | Oxandrolone | SARMs (e.g., Ostarine) |
---|---|---|---|---|
A:AR Ratio | 4.2:1 | 1:1 | 3.4:1 | 10:1+ |
AR Binding (Kd, nM) | 2.3 | 0.4 | 5.1 | 1.8 |
Half-life (hours) | 16 | 0.8 | 9 | 24 |
Cloxotesterone’s development signifies a "bridge technology" between steroidal and nonsteroidal AR ligands, balancing tissue selectivity with established synthesis infrastructure [6] [9]. Its intellectual property and pharmacological profile underscore continued innovation in androgen pharmacology despite the emergence of SARMs.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7